molecular formula C28H36N2O6 B12035348 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer: B12035348
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: YWKYWJZKKABBGG-SHHOIMCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolone core substituted with a diethylaminoethyl group at position 1, a 4-ethoxy-3-methoxyphenyl group at position 5, and a 4-methoxy-3-methylbenzoyl moiety at position 2.

Eigenschaften

Molekularformel

C28H36N2O6

Molekulargewicht

496.6 g/mol

IUPAC-Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-7-29(8-2)14-15-30-25(19-10-13-22(36-9-3)23(17-19)35-6)24(27(32)28(30)33)26(31)20-11-12-21(34-5)18(4)16-20/h10-13,16-17,25,31H,7-9,14-15H2,1-6H3/b26-24+

InChI-Schlüssel

YWKYWJZKKABBGG-SHHOIMCASA-N

Isomerische SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OCC)OC

Kanonische SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OCC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[2-(Diethylamino)ethyl]-5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-on umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und die Verwendung fortschrittlicher Katalysatoren können zur Steigerung der Effizienz des Produktionsprozesses eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[2-(Diethylamino)ethyl]-5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

    Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

    Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Brom für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, wobei einige saure oder basische Umgebungen erfordern, während andere bestimmte Temperaturen oder Lösungsmittel benötigen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Carbonylgruppen Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-[2-(Diethylamino)ethyl]-5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Physical Properties of Analogues

Compound ID / Reference Substituents at Key Positions Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 1: Diethylaminoethyl; 5: 4-ethoxy-3-methoxyphenyl; 4: 4-methoxy-3-methylbenzoyl 523.61* Not reported Not reported High methoxy/ethoxy substitution
Compound 34 1: 2-Methoxyethyl; 5: 4-isopropylphenyl; 4: 4-methylbenzoyl 394.21 247–249 68 Simplified side chain; lower molecular weight
Compound 18 1: 2-Hydroxypropyl; 5: 4-ethylphenyl; 4: 4-methylbenzoyl 380.18 243–245 5 Low yield; hydroxyl group at position 1
Compound 1: Diethylaminoethyl; 5: 4-methoxyphenyl; 4: 3-fluoro-4-methylbenzoyl 470.52* Not reported Not reported Fluorine enhances electronegativity
Compound 1: Diethylaminoethyl; 5: 3-propoxyphenyl; 4: 2-furoyl 466.52* Not reported Not reported Furan substituent alters π-stacking

*Calculated based on molecular formulas.

Key Differences and Implications

Aminoethyl Side Chain: The target compound’s diethylaminoethyl group (1-position) contrasts with simpler substituents like 2-methoxyethyl (Compound 34) or 2-hydroxypropyl (Compound 18). The diethylamino group improves lipophilicity and may enhance membrane permeability compared to polar groups like hydroxy or methoxy .

In contrast, analogues with 4-isopropylphenyl (Compound 34) or 3-propoxyphenyl () exhibit reduced polarity . The 4-methoxy-3-methylbenzoyl group (4-position) balances hydrophobicity and metabolic stability. Fluorinated analogues () may offer stronger binding via halogen bonds but risk metabolic instability .

Synthetic Accessibility :

  • Yields vary significantly: Compound 34 (68%) vs. Compound 18 (5%), suggesting that electron-donating groups (e.g., methoxy) improve reaction efficiency compared to alkyl or hydroxyl substituents .

Molecular Docking and SAR Trends

  • Hydrogen Bonding : The 3-hydroxy group in all analogues is critical for interactions with catalytic residues in enzymes (e.g., kinases) .
  • Steric Effects : Bulkier substituents (e.g., 4-ethoxy-3-methoxyphenyl) may hinder binding in compact active sites but improve selectivity .

Biologische Aktivität

1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as a pyrrolone derivative, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C31H42N2O6\text{C}_{31}\text{H}_{42}\text{N}_{2}\text{O}_{6}

This structure includes a diethylamino group, which is known to enhance the lipophilicity and bioavailability of compounds, potentially influencing their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • A study highlighted its potential as an anticancer agent through screening against multicellular spheroids. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .
    • The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
  • Antioxidant Properties :
    • The compound demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. This property is crucial for preventing oxidative stress-related damage in cells .
  • Cytotoxicity :
    • Cytotoxicity assays revealed that the compound has a notable cytotoxic effect on specific cancer cell lines, with an LC50 value indicating effective concentration levels for therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and oxidative stress, such as cyclooxygenase (COX) enzymes and various kinases.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Case Study 1: Anticancer Screening

A comprehensive screening of drug libraries identified this compound as a novel anticancer agent. In vitro studies showed that it effectively reduced tumor spheroid growth by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, the compound was tested against various free radicals. Results indicated a high scavenging ability, suggesting its potential use in formulations aimed at reducing oxidative stress .

Data Tables

Activity IC50/Effectiveness Reference
AnticancerEffective against multiple cancer lines
AntioxidantComparable to ascorbic acid
CytotoxicityLC50 = 0.58 ppm

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Base-assisted cyclization : Ethanol or DMF is used as a solvent with NaH or KOH as a base, achieving yields of 44–86% depending on substituents .
  • Stepwise coupling : Aryl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring precise temperature control (60–120°C) and anhydrous conditions .
  • Optimization : Solvent polarity (e.g., DMSO for polar intermediates) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of acyl chloride) are critical for regioselectivity .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., hydroxy groups at δ 10–12 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 443.149264 for C22H22FN3O6) .
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) .
  • HPLC-PDA : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How do the compound’s functional groups influence its solubility and reactivity?

  • Diethylaminoethyl chain : Enhances water solubility via protonation at physiological pH .
  • Aryl benzoyl moieties : Increase lipophilicity, affecting membrane permeability in biological assays .
  • Hydroxy groups : Participate in hydrogen bonding, influencing crystallinity and stability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Variable-temperature NMR : Resolves dynamic rotational isomers (e.g., hindered rotation of benzoyl groups) .
  • 2D-COSY/NOESY : Maps spatial proximity of protons to distinguish regioisomers .
  • Computational DFT modeling : Predicts chemical shifts and coupling constants to validate experimental data .

Q. What strategies mitigate low yields in the final cyclization step?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Catalytic additives : Use of CuI (5 mol%) or Pd(PPh3)4 (2 mol%) enhances coupling efficiency in aryl substitutions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization .

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity?

  • SAR studies : Ethoxy groups at the 4-position increase metabolic stability compared to methoxy groups in hepatic microsome assays .
  • Electron-withdrawing substituents (e.g., nitro groups): Reduce potency in enzyme inhibition assays due to steric hindrance .
  • Molecular docking : Predicts binding affinity to targets (e.g., kinases) by modeling substituent interactions with active-site residues .

Q. What are the compound’s stability profiles under varying storage conditions?

  • Hygroscopicity : The diethylaminoethyl group necessitates storage under argon or nitrogen to prevent hydrolysis .
  • Thermal stability : Degrades above 150°C (DSC data), requiring storage at 2–8°C for long-term stability .
  • Photodegradation : UV light exposure leads to benzoyl group decomposition; amber vials are recommended .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

  • ADMET prediction : Software like Schrödinger QikProp calculates logP (target: 2–4) and predicts CYP450 inhibition .
  • Metabolite identification : LC-MS/MS identifies major Phase I metabolites (e.g., O-demethylation) for lead optimization .

Methodological Notes

  • Contradiction handling : Cross-validate spectral data with synthetic intermediates to rule out byproducts .
  • Experimental design : Use randomized block designs for biological assays to account for batch variability .
  • Data reporting : Include melting points (e.g., 161–164°C for 8o ) and HRMS error margins (<5 ppm) for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.